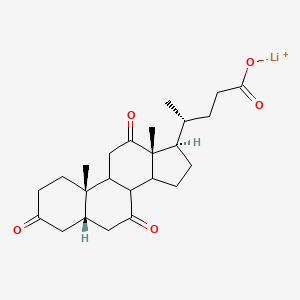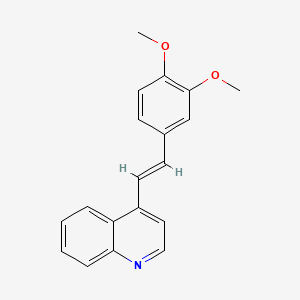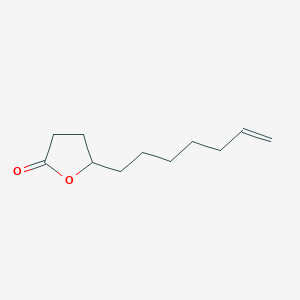
Phosphoric acid, decyl ester, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphoric acid, decyl ester, sodium salt is an organic compound with the molecular formula C10H22NaO4P. It is a type of phosphate ester, which is commonly used in various industrial and scientific applications due to its surfactant properties. This compound is known for its ability to reduce surface tension, making it useful in formulations where emulsification, dispersion, and wetting are required.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Phosphoric acid, decyl ester, sodium salt can be synthesized through the esterification of phosphoric acid with decanol, followed by neutralization with sodium hydroxide. The reaction typically involves heating phosphoric acid and decanol in the presence of a catalyst, such as sulfuric acid, to form the ester. The resulting ester is then neutralized with sodium hydroxide to produce the sodium salt.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures a consistent quality and high yield of the compound. The use of automated systems and precise control of reaction conditions, such as temperature and pH, are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
Phosphoric acid, decyl ester, sodium salt undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water, especially under acidic or basic conditions, to yield phosphoric acid and decanol.
Oxidation and Reduction: While the compound itself is relatively stable, it can participate in redox reactions under specific conditions.
Substitution: The ester group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically performed using strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) at elevated temperatures.
Oxidation: Can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Nucleophiles like amines or alcohols can be used under mild conditions to replace the ester group.
Major Products
Hydrolysis: Produces phosphoric acid and decanol.
Oxidation: Can lead to the formation of phosphoric acid derivatives.
Substitution: Results in various substituted phosphate esters.
Aplicaciones Científicas De Investigación
Phosphoric acid, decyl ester, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in chemical reactions to enhance solubility and reaction rates.
Biology: Employed in cell culture and molecular biology as a detergent to lyse cells and solubilize proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in formulations of cleaning agents, personal care products, and agrochemicals for its emulsifying and dispersing properties.
Mecanismo De Acción
The primary mechanism of action of phosphoric acid, decyl ester, sodium salt is its ability to reduce surface tension. This property allows it to interact with hydrophobic and hydrophilic molecules, facilitating the formation of micelles and emulsions. In biological systems, it can disrupt cell membranes, leading to cell lysis and solubilization of membrane proteins.
Comparación Con Compuestos Similares
Phosphoric acid, decyl ester, sodium salt can be compared with other phosphate esters such as:
Phosphoric acid, dodecyl ester, sodium salt: Similar in structure but with a longer alkyl chain, leading to different solubility and surfactant properties.
Sodium dodecyl sulfate: Another surfactant with a sulfate group instead of a phosphate group, commonly used in laboratory detergents and protein electrophoresis.
Phosphoric acid, octyl ester, sodium salt: Has a shorter alkyl chain, resulting in different emulsifying and dispersing capabilities.
Each of these compounds has unique properties that make them suitable for specific applications, with this compound being particularly valued for its balance of hydrophobic and hydrophilic interactions.
Propiedades
Número CAS |
90605-04-2 |
|---|---|
Fórmula molecular |
C10H21Na2O4P |
Peso molecular |
282.22 g/mol |
Nombre IUPAC |
disodium;decyl phosphate |
InChI |
InChI=1S/C10H23O4P.2Na/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13;;/h2-10H2,1H3,(H2,11,12,13);;/q;2*+1/p-2 |
Clave InChI |
SAKCZZBRJRDDRJ-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCCOP(=O)([O-])[O-].[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


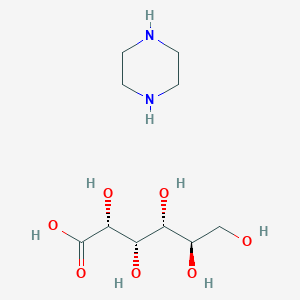
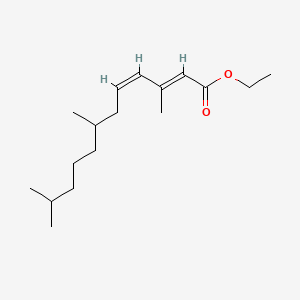

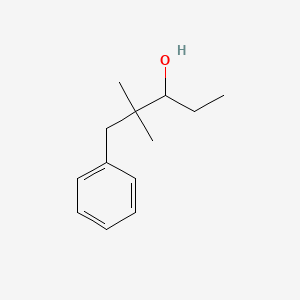


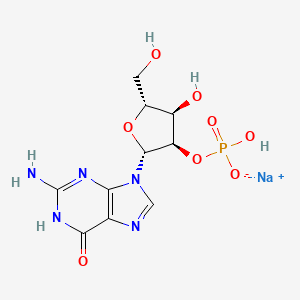

![Methyl 3-[3,5-difluoro-4-[2-(2-fluoro-2-methylpropyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-1-yl]phenyl]prop-2-enoate](/img/structure/B12656728.png)

